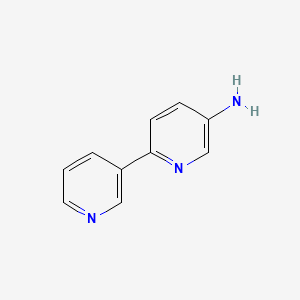

6-(Pyridin-3-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQALCKYBOJWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Pyridin-3-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Pyridin-3-yl)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it outlines established synthetic routes, with a focus on modern cross-coupling methodologies, and explores the known and potential biological activities of this bipyridine scaffold. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction and Nomenclature

6-(Pyridin-3-yl)pyridin-3-amine, a member of the bipyridine family, is a fascinating molecule possessing a unique arrangement of nitrogen atoms that imparts it with distinct chemical reactivity and potential for diverse applications. Bipyridines are a well-established class of compounds, renowned for their ability to act as chelating ligands in coordination chemistry and as versatile building blocks in the synthesis of complex organic molecules.[1] The strategic placement of the amino group on one of the pyridine rings in 6-(Pyridin-3-yl)pyridin-3-amine opens up avenues for further functionalization and modulation of its electronic and steric properties.

Systematically named 2,3'-bipyridin-5'-amine , this compound is identified by the CAS number 1245745-55-4 .[2] Its structure consists of a pyridine ring linked at the 2-position to the 3'-position of a second pyridine ring, which bears an amino substituent at the 5'-position.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 6-(Pyridin-3-yl)pyridin-3-amine is paramount for its effective utilization in research and development.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2,3'-bipyridin-5'-amine | - |

| Synonym | 6-(Pyridin-3-yl)pyridin-3-amine | - |

| CAS Number | 1245745-55-4 | [2] |

| Molecular Formula | C₁₀H₉N₃ | [2] |

| Molecular Weight | 171.20 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water.[1] | General knowledge of bipyridines |

Spectroscopic Profile

While specific experimental spectra for 2,3'-bipyridin-5'-amine are not widely published, a predictive analysis based on the known spectra of related compounds, such as 2,3'-bipyridine, provides valuable insights.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the two pyridine rings will show distinct chemical shifts and coupling patterns (doublets, triplets, and doublet of doublets) due to their unique electronic environments and spin-spin interactions. The protons of the amine group are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. For reference, the ¹H NMR spectrum of the parent 2,3'-bipyridine shows signals in the range of δ 7.2 to 9.2 ppm.[3] The introduction of the electron-donating amino group is anticipated to cause an upfield shift (to lower ppm values) of the protons on the same ring.

-

¹³C NMR: The carbon-13 NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The chemical shifts will be characteristic of sp²-hybridized carbons in a heteroaromatic system. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the corresponding carbon in the unsubstituted bipyridine. The ¹³C NMR of 2,3'-bipyridine shows signals in the range of approximately δ 120 to 155 ppm.[4]

2.2.2. Mass Spectrometry (MS)

The mass spectrum of 6-(Pyridin-3-yl)pyridin-3-amine will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (171.20). According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the three nitrogen atoms in this molecule.[5] Fragmentation patterns would likely involve the loss of small molecules such as HCN and cleavage of the bond between the two pyridine rings.

Synthesis and Methodologies

The synthesis of bipyridine derivatives is a well-explored area of organic chemistry, with several robust methods available. The construction of the C-C bond between the two pyridine rings is the key strategic consideration.

Suzuki-Miyaura Cross-Coupling: A Preferred Strategy

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and is particularly well-suited for the synthesis of bipyridines.[6] This palladium-catalyzed reaction involves the coupling of a pyridylboronic acid or ester with a halopyridine.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the halopyridine (e.g., 2-bromo-5-aminopyridine), pyridin-3-ylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., sodium carbonate or potassium carbonate).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-(pyridin-3-yl)pyridin-3-amine.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Inert Atmosphere: The palladium(0) active species is sensitive to oxidation, necessitating the exclusion of oxygen.

Potential Biological Activities and Applications

The bipyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

-

Anticancer Properties: Bipyridine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the induction of apoptosis in cancer cells.[7]

-

Antimicrobial Activity: The ability of bipyridines to chelate metal ions is thought to contribute to their antimicrobial properties by disrupting essential enzymatic processes in microorganisms.[1]

-

Enzyme Inhibition: Substituted pyridines have been developed as inhibitors of various enzymes, including kinases, which are important targets in drug discovery.[8][9]

-

Ligands in Catalysis: The nitrogen atoms in the bipyridine structure can coordinate with metal ions, making them valuable ligands in catalysis.[6]

The presence of the amino group in 6-(pyridin-3-yl)pyridin-3-amine provides a handle for further derivatization to explore and optimize its biological activity.

Logical Relationship of Bipyridine Core to Biological Activity:

Caption: Factors influencing biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-(pyridin-3-yl)pyridin-3-amine.

Hazard Identification: [10]

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statements: [10]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: If skin or eye irritation occurs, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before handling.[10]

Conclusion

6-(Pyridin-3-yl)pyridin-3-amine is a valuable heterocyclic compound with significant potential in various fields of chemical research. Its bipyridine core, coupled with the reactive amino group, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The well-established synthetic routes, particularly the Suzuki-Miyaura cross-coupling, allow for its accessible preparation and further derivatization. Future research into the specific biological activities and material properties of this compound is warranted to fully unlock its potential.

References

-

Safety Data Sheet for 2,2'-BIPYRIDINE. (2017). Chem-Supply. [Link]

-

Chemical shifts. (n.d.). [Link]

-

Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chem Biodivers, 20(12), e202300764. [Link]

-

Charushin, V. N., et al. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances, 7(5), 2630-2638. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

-

Li, W., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses. [Link]

-

2,3'-Bipyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]

-

Salomon, J., et al. (2020). Physicochemical and biopharmaceutical characterization of novel Matrix-Liposomes. Eur J Pharm Biopharm, 153, 158-167. [Link]

-

Bipyridine. (n.d.). Wikipedia. [Link]

-

Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3143. [Link]

-

24.11: Spectroscopy of Amines. (2020). Chemistry LibreTexts. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Mulvihill, M. M., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorg Med Chem Lett, 41, 128058. [Link]

-

Wang, Z., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. Eur J Med Chem, 270, 116310. [Link]

-

Liu, Y., et al. (2025). A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. AAPS J. [Link]

-

Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3143. [Link]

-

da Silva, A. C. S., et al. (2020). Physicochemical Characterization, Stability and Cytotoxicity of a Blue Dye Obtained from Genipap Fruit (Genipa americana L.). Planta Med, 86(12), 856-863. [Link]

-

5-Methyl-[3,3'-bipyridin]-2-amine. (n.d.). PubChem. [Link]

-

Staszewska-Krajewska, O., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Int J Mol Sci, 25(22), 12345. [Link]

-

de Jesus, M. B., et al. (2015). Preparation, physicochemical characterization, and cell viability evaluation of long-circulating and pH-sensitive liposomes containing ursolic acid. Int J Nanomedicine, 10, 4549-4557. [Link]

-

Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(13), 2449. [Link]

-

Tang, C., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorg Med Chem, 21(21), 6435-6445. [Link]

-

Nikolova, I., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(10), 3206. [Link]

-

Reilly, M., et al. (2019). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. J Med Chem, 62(15), 7086-7101. [Link]

-

Burlingame, A. L., Baillie, T. A., & Derrick, P. J. (1986). Mass spectrometry. Anal Chem, 58(5), 165R-211R. [Link]

-

Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6902. [Link]

-

2,2'-Bipyridine. (n.d.). PubChem. [Link]

-

PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem, 42(9), 1648-1660. [Link]

-

Heber, D., Ravens, U., & Schulze, T. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Pharmazie, 48(7), 509-513. [Link]

-

Pyridine. (n.d.). NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3'-bipyridin-5'-aMine | 1245745-55-4 [chemicalbook.com]

- 3. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

6-(Pyridin-3-yl)pyridin-3-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 6-(Pyridin-3-yl)pyridin-3-amine

Abstract

6-(Pyridin-3-yl)pyridin-3-amine, a heterocyclic aromatic amine featuring a bipyridine scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar structure and the strategic placement of nitrogen atoms and an amino functional group make it a highly valuable building block for the synthesis of complex, biologically active molecules and functional materials. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We will delve into validated protocols for its synthesis and characterization, explain the causal reasoning behind these experimental choices, and explore its established role as a privileged scaffold in modern drug development, particularly in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core structure and physical characteristics. These properties dictate its reactivity, solubility, and potential biological interactions.

Nomenclature and Structure

6-(Pyridin-3-yl)pyridin-3-amine is a bipyridine derivative. The structure consists of two pyridine rings linked by a carbon-carbon single bond. One pyridine ring is substituted with an amine group (-NH₂) at its 3-position, while the other is linked via its 3-position to the 6-position of the first ring.

-

IUPAC Name: 6-(Pyridin-3-yl)pyridin-3-amine

-

Alternative Name: 2,5'-Bipyridin-5-amine

-

Core Scaffold: Bipyridine

The presence of nitrogen atoms in the pyridine rings and the primary amine group makes the molecule basic and capable of forming hydrogen bonds, which is a critical feature for its interaction with biological targets.[1]

Key Physicochemical Data

The quantitative properties of a molecule are essential for experimental design, from planning a synthesis to formulating it for biological assays. The data for 6-(Pyridin-3-yl)pyridin-3-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | - |

| Molecular Weight | 171.20 g/mol | - |

| Appearance | Expected to be a solid at room temperature | [2] |

| XLogP3 (Predicted) | ~1.5 - 2.0 | [3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 3 (from ring nitrogens and amine nitrogen) | - |

| Topological Polar Surface Area (TPSA) | 55.0 Ų | [4] |

Synthesis and Mechanistic Insights

The synthesis of bipyridine structures is a well-established field in organic chemistry, with palladium-catalyzed cross-coupling reactions being the most robust and versatile methods. The choice of a specific synthetic route is driven by the availability of starting materials, desired yield, and scalability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule is across the C-C bond linking the two pyridine rings. This suggests a cross-coupling reaction, such as a Suzuki coupling, between a halogenated aminopyridine and a pyridineboronic acid. This approach is favored due to the high functional group tolerance and generally excellent yields of Suzuki reactions.

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol describes a reliable method for the synthesis of 6-(Pyridin-3-yl)pyridin-3-amine. The procedure is designed to be self-validating, concluding with purification and characterization steps to confirm the identity and purity of the final product.

Reactants:

-

6-Chloropyridin-3-amine

-

Pyridine-3-boronic acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 6-chloropyridin-3-amine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water). Follow this with the addition of the palladium catalyst (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the crude product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis as described in Section 3.0.

Synthesis and Validation Workflow

Caption: Workflow for the synthesis and validation of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation is the cornerstone of chemical research. A combination of spectroscopic techniques provides unambiguous evidence of a molecule's identity and purity. The protocols described are based on standard methodologies for similar heterocyclic compounds.[6]

The Self-Validating Approach

Each analytical technique provides a piece of the structural puzzle. NMR reveals the carbon-hydrogen framework, IR identifies functional groups, MS gives the molecular weight, and HPLC confirms purity. Only when all data are consistent can the structure be considered validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic protons on the two pyridine rings are expected to appear in the δ 7.0-9.0 ppm range. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is concentration-dependent.[7]

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Carbons in the aromatic rings will appear in the δ 110-160 ppm range. Carbons directly attached to nitrogen atoms are deshielded and appear further downfield.[7]

| Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |

| Signals between δ 7.0 - 9.0 ppm (Aromatic Protons) | Signals between δ 110 - 160 ppm (Aromatic Carbons) |

| Broad singlet for -NH₂ protons (variable shift) | C-N carbons will be deshielded |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the 4000-400 cm⁻¹ range.

| Expected IR Absorption Bands | Assignment | Source |

| 3450-3300 cm⁻¹ (two sharp bands) | N-H asymmetric & symmetric stretching of primary amine | [6][8] |

| ~3100 cm⁻¹ | Aromatic C-H stretching | [6] |

| 1620-1580 cm⁻¹ | N-H bending (scissoring) and C=C/C=N ring stretching | [6][8] |

| 1350-1250 cm⁻¹ | Aromatic C-N stretching | [8] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization, ESI).

-

Data Interpretation: Look for the molecular ion peak [M+H]⁺ at m/z 172.08. The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms has an odd-numbered molecular weight, applies here.[9]

Spectroscopic Analysis Workflow

Caption: A streamlined workflow for the complete structural validation.

Role in Drug Discovery and Development

Heterocyclic scaffolds, particularly those containing pyridine rings, are cornerstones of modern medicinal chemistry.[10] They provide a rigid framework to orient functional groups in three-dimensional space for optimal interaction with biological targets.

The Bipyridine Scaffold as a Privileged Structure

6-(Pyridin-3-yl)pyridin-3-amine is a member of the bipyridine family, which is considered a "privileged structure." This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them highly fruitful starting points for drug discovery campaigns.[10] The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[11]

Potential as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of drugs, particularly in oncology.[12] The structure of 6-(Pyridin-3-yl)pyridin-3-amine is highly suited for this role. The pyridine nitrogens can act as hydrogen bond acceptors, mimicking the adenine region of ATP to bind to the kinase hinge region. The primary amine at the 3-position serves as a versatile chemical handle for further modification, allowing chemists to build out different functionalities to target the specific contours of a given kinase's active site and achieve selectivity.

Caption: Role of the scaffold in a typical drug discovery cascade.

Structure-Activity Relationship (SAR) Considerations

The primary amine of 6-(Pyridin-3-yl)pyridin-3-amine is the key to exploring SAR. By converting it into various amides, ureas, or sulfonamides, researchers can systematically probe the chemical space around the scaffold. This allows for the optimization of properties such as:

-

Potency: Increasing binding affinity to the target.

-

Selectivity: Minimizing off-target effects.

-

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.[13]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this exact compound should be consulted, general precautions for aromatic amines and pyridine derivatives apply.

Hazard Assessment

Based on related compounds like 3-aminopyridine, this compound should be treated as toxic and hazardous.[2][14]

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[15]

-

Irritation: Causes skin and serious eye irritation.[15]

-

Organ Effects: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.

Recommended Handling Procedures

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17]

-

Spill Response: In case of a small spill, wipe up with an absorbent material and place it in a sealed container for chemical waste disposal.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

Conclusion

6-(Pyridin-3-yl)pyridin-3-amine is a structurally significant molecule with a well-defined profile amenable to robust synthesis and straightforward characterization. Its bipyridine core serves as a privileged scaffold in medicinal chemistry, offering a validated starting point for the development of targeted therapeutics, most notably kinase inhibitors. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to confidently synthesize, validate, and strategically employ this compound in their drug discovery and materials science endeavors.

References

To ensure link integrity, URLs may lead to the publication's landing page rather than a direct file download.

-

ChemSigma. 1060802-32-5 4-chloro-5-fluoropyridine-2-carbaldehyde. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available at: [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Wikipedia. 3-Aminopyridine. Available at: [Link]

-

El-Sayed, M. A. A. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. IntechOpen. Available at: [Link]

-

Grokipedia. 3-Aminopyridine. Available at: [Link]

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3949–3971. Available at: [Link]

-

PubChemLite. 6-(pyridin-3-yloxy)pyridin-3-amine. Available at: [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

-

AbacipharmTech. 6-(Pyridin-3-yl)pyrimidin-4-amine. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121098. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information: Synthesis of 3-(Aminomethyl)pyridine.... Available at: [Link]

-

PubChem. Pyridin-3-yl(quinolin-6-yl)methanamine. Available at: [Link]

- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. 10.8: Spectroscopy of Amines. Available at: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Available at: [Link]

-

PubMed. 6-Methyl-pyridin-3-amine. Available at: [Link]

Sources

- 1. CAS 771574-03-9: 6-(aminomethyl)pyridin-3-amine [cymitquimica.com]

- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 6-(pyridin-3-yloxy)pyridin-3-amine (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. Pyridin-3-yl(quinolin-6-yl)methanamine | C15H13N3 | CID 63096324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6-Methyl-pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 14. grokipedia.com [grokipedia.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 6-(Pyridin-3-yl)pyridin-3-amine

Introduction: The Significance of 6-(Pyridin-3-yl)pyridin-3-amine

6-(Pyridin-3-yl)pyridin-3-amine, a prominent member of the bipyridine family, is a molecule of significant interest to the pharmaceutical and materials science industries. Its rigid, planar structure and the presence of nitrogen atoms with available lone pairs make it an exceptional scaffold for the development of novel kinase inhibitors, ligands for transition metal catalysis, and functional organic materials. The strategic placement of the amino group on one pyridine ring and the linkage to the second pyridine at the 6-position creates a unique electronic and steric environment, rendering it a valuable building block for creating complex molecular architectures with tailored properties.

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 6-(Pyridin-3-yl)pyridin-3-amine, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 6-(Pyridin-3-yl)pyridin-3-amine begins with a retrosynthetic analysis to identify key bond disconnections and strategically advantageous precursors. The most apparent disconnection is the C-C bond between the two pyridine rings. This disconnection points towards a cross-coupling strategy, which is a robust and versatile method for the formation of biaryl linkages.

Caption: Retrosynthetic analysis of 6-(Pyridin-3-yl)pyridin-3-amine.

This analysis highlights two key synthons: a 6-halopyridin-3-amine and a 3-pyridyl organometallic reagent. The most common and well-established cross-coupling reaction for this type of transformation is the Suzuki-Miyaura coupling, which utilizes a boronic acid derivative. Therefore, the primary synthetic strategy will focus on the coupling of 6-bromo- or 6-chloropyridin-3-amine with 3-pyridylboronic acid.

Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent on the efficient preparation of its precursors. This section details the synthesis of the halogenated aminopyridine and the pyridylboronic acid.

Synthesis of 6-Halopyridin-3-amine

Both 6-bromo- and 6-chloropyridin-3-amine are viable starting materials. The choice between them often depends on factors such as commercial availability, cost, and reactivity in the subsequent coupling step, with the bromo derivative generally exhibiting higher reactivity.[1]

A common route to 6-bromopyridin-3-amine is the direct bromination of 3-aminopyridine. However, this reaction can suffer from poor regioselectivity due to the strong activating nature of the amino group, which directs electrophiles to the ortho and para positions.[2] To achieve the desired 6-bromo isomer, specific reaction conditions are necessary.

Experimental Protocol: Bromination of 3-Aminopyridine [3]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise over 15-30 minutes, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

| Reagent | Molar Ratio | Key Role |

| 3-Aminopyridine | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 | Brominating Agent |

| Acetonitrile | - | Solvent |

| Sodium Thiosulfate | - | Quenching Agent |

| Dichloromethane | - | Extraction Solvent |

6-Chloropyridin-3-amine is another crucial precursor, often synthesized through methods like the Hofmann rearrangement of 6-chloronicotinamide or the direct chlorination of aminopyridines under controlled conditions.[4][5]

Experimental Protocol: Hofmann Rearrangement of 6-Chloronicotinamide [4]

-

Preparation of Hypobromite Solution: In a suitable reaction vessel, prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Amide Addition: Add 6-chloronicotinamide to the hypobromite solution while maintaining a low temperature.

-

Reaction: Slowly warm the reaction mixture and then heat to reflux to facilitate the rearrangement.

-

Work-up and Isolation: After cooling, the product can be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of 3-Pyridylboronic Acid

3-Pyridylboronic acid is a commercially available reagent, but its synthesis in the laboratory is often necessary for large-scale preparations. A reliable method involves the lithium-halogen exchange of 3-bromopyridine followed by quenching with a borate ester.[1][6][7]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [7]

-

Reaction Setup: In a three-necked flask equipped with a thermometer, an overhead stirrer, and a nitrogen inlet, charge toluene, THF, triisopropyl borate, and 3-bromopyridine.

-

Lithiation: Cool the mixture to -40°C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes) dropwise over 1 hour, maintaining the temperature at -40°C. Stir for an additional 30 minutes at this temperature.

-

Quenching and Work-up: Allow the reaction to warm to -20°C and then quench by adding 2N HCl solution. Once at room temperature, separate the aqueous layer.

-

Isolation: Adjust the pH of the aqueous layer to approximately 7 with a base and extract the product with an organic solvent. After drying and concentration, the 3-pyridylboronic acid can be isolated, often as its boroxine trimer, which can be used directly in the subsequent coupling reaction.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] In the context of our target molecule, this reaction facilitates the coupling of the 6-halopyridin-3-amine with 3-pyridylboronic acid.

Caption: Schematic of the Suzuki-Miyaura coupling for the synthesis of 6-(Pyridin-3-yl)pyridin-3-amine.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine with 3-Pyridylboronic Acid [8][9]

-

Reaction Setup: To a dry Schlenk flask, add 6-bromopyridin-3-amine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-(pyridin-3-yl)pyridin-3-amine.

| Component | Molar/Volume Ratio | Purpose |

| 6-Bromopyridin-3-amine | 1.0 eq | Electrophilic Partner |

| 3-Pyridylboronic Acid | 1.2 eq | Nucleophilic Partner |

| Pd(PPh₃)₄ | 0.05 eq | Catalyst |

| K₂CO₃ | 2.0 eq | Base |

| 1,4-Dioxane/Water | 4:1 (v/v) | Solvent System |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most prevalent method, other cross-coupling reactions can also be employed for the synthesis of 6-(pyridin-3-yl)pyridin-3-amine. These alternatives can be valuable when dealing with specific substrate sensitivities or when optimizing for different reaction conditions.

-

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[10] For this synthesis, one would require 3-(tributylstannyl)pyridine and 6-bromopyridin-3-amine. While effective, the toxicity of organotin compounds is a significant drawback.[10]

-

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[9] This method is known for its high reactivity and functional group tolerance.[9] The synthesis would involve the preparation of 3-pyridylzinc halide and its reaction with 6-bromopyridin-3-amine.

Conclusion

The synthesis of 6-(pyridin-3-yl)pyridin-3-amine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, good functional group tolerance, and utilizes readily accessible starting materials. The key to a successful synthesis lies in the careful preparation of the 6-halopyridin-3-amine and 3-pyridylboronic acid precursors, followed by the optimization of the coupling reaction conditions. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound and explore its potential in various scientific and industrial applications.

References

-

Li, W., Nelson, D. P., Jensen, M. S., & Kallemeyn, J. M. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394–5397. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Understanding the Chemistry: Applications of 6-Chloro-3-aminopyridine in Pharma R&D. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]

- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

-

Royal Society of Chemistry. (n.d.). Negishi cross-couplings in the synthesis of amino acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(Pyridin-3-yl)pyridin-3-amine (CAS Number: 389993-97-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Pyridin-3-yl)pyridin-3-amine, a distinct aminobipyridine scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural composition, featuring a pyridin-3-yl moiety attached to a 3-aminopyridine core, offers a unique three-dimensional architecture and electronic properties conducive to interactions with various biological targets. This guide provides a comprehensive technical overview of 6-(Pyridin-3-yl)pyridin-3-amine, including its chemical properties, proposed synthetic strategies, potential therapeutic applications, and predicted analytical and spectroscopic data. The content herein is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of novel heterocyclic compounds in drug discovery and development.

Introduction and Molecular Overview

6-(Pyridin-3-yl)pyridin-3-amine (CAS: 389993-97-7) is a heterocyclic compound belonging to the bipyridine family. The molecule's structure is characterized by a pyridine ring substituted at the 6-position with another pyridine ring (at its 3-position) and an amino group at the 3-position. This arrangement of nitrogen atoms and the amino substituent imparts specific electronic and steric properties that are attractive for various applications, particularly in the realm of medicinal chemistry where pyridine and its derivatives are prevalent pharmacophores.[1][2] The presence of multiple nitrogen atoms allows for a range of intermolecular interactions, including hydrogen bonding and metal coordination, making it a versatile building block for supramolecular chemistry and catalyst design.

Table 1: Predicted Physicochemical Properties of 6-(Pyridin-3-yl)pyridin-3-amine

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| LogP (Predicted) | 1.5 - 2.5 |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 3 (pyridine nitrogens and amine nitrogen) |

| Polar Surface Area | 54.9 Ų |

Strategic Synthesis Methodologies

The synthesis of 6-(Pyridin-3-yl)pyridin-3-amine can be approached through several established cross-coupling methodologies. The primary challenge lies in the selective formation of the C-C bond between the two pyridine rings. Transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are the most viable strategies.[3][4][5]

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds.[6][7] This approach would involve the coupling of a halogenated aminopyridine with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base.

Proposed Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 6-(Pyridin-3-yl)pyridin-3-amine.

Experimental Protocol (Hypothetical):

-

To a degassed solution of 6-bromopyridin-3-amine (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add sodium carbonate (2.5 eq).

-

Spurge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(Pyridin-3-yl)pyridin-3-amine.

Stille Cross-Coupling Approach

The Stille coupling offers an alternative pathway, utilizing an organotin reagent.[5][8] This method is often tolerant of a wide range of functional groups.

Proposed Reaction Scheme:

Figure 2: Proposed Stille coupling for the synthesis of 6-(Pyridin-3-yl)pyridin-3-amine.

Experimental Protocol (Hypothetical):

-

In a flame-dried flask under an argon atmosphere, dissolve 6-chloropyridin-3-amine (1.0 eq), 3-(tributylstannyl)pyridine (1.1 eq), and lithium chloride (3.0 eq) in anhydrous toluene.

-

Degas the solution with a stream of argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction to reflux (approximately 110 °C) and maintain for 16-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.

-

Filter the resulting precipitate and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 6-(Pyridin-3-yl)pyridin-3-amine suggest a range of potential applications, particularly in medicinal chemistry.

-

Kinase Inhibition: The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bipyridyl structure can engage in various interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition of signaling pathways implicated in cancer and inflammatory diseases.[9]

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The unique electronic distribution and hydrogen bonding capabilities of 6-(Pyridin-3-yl)pyridin-3-amine could be exploited to develop novel therapeutic agents against infectious diseases.

-

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in CNS-active drugs. The ability of the nitrogen atoms to modulate polarity and engage in specific receptor interactions could make this scaffold a starting point for the development of agents targeting neurological disorders.

-

Ligands for Catalysis and Materials Science: The bipyridine unit is a classic chelating ligand in coordination chemistry. 6-(Pyridin-3-yl)pyridin-3-amine could serve as a ligand for transition metals, leading to the formation of catalysts for various organic transformations or functional materials with interesting photophysical or electronic properties.

Predicted Analytical and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 6-(Pyridin-3-yl)pyridin-3-amine

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on both pyridine rings are expected in the range of δ 7.0-9.0 ppm. The protons on the aminopyridine ring will likely show distinct coupling patterns. The amine protons will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to nitrogen atoms will be deshielded and appear at the lower field end of this range. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 171. Common fragmentation patterns may involve the loss of HCN or cleavage of the bond between the two pyridine rings.[12][14][15][16][17] |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyridine rings (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).[10][20][21][22] |

Conclusion

6-(Pyridin-3-yl)pyridin-3-amine is a promising heterocyclic scaffold with considerable potential for applications in drug discovery and materials science. While direct experimental data is sparse, established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer viable routes for its preparation. The structural and electronic features of this molecule make it an attractive candidate for the development of kinase inhibitors, antimicrobial agents, and novel ligands. This technical guide provides a foundational understanding of its properties and potential, encouraging further investigation into this intriguing compound.

References

- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- RSC Publishing.

- PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- TSI Journals.

- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2.

- MDPI.

- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Synthesis and biological screening of some pyridine deriv

- ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- PMC - PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.

- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.

- NIST WebBook. 2,2'-Bipyridine.

- ChemicalBook. 2-Aminopyridine(504-29-0) IR2 spectrum.

- ResearchGate. Mass spectra of the secondary ligand 2,2'-bipyridine.

- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.

- PubChem. 2,2'-Bipyridine | C10H8N2 | CID 1474.

- ResearchGate. Mass spectra of (a) Pt-bipyridine and (b)

- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- ProQuest. Gas Phase Ion/Molecule Reactions Between Monocationic Metal-Bipyridyl (Metal = Cu, Ag, Au) Complexes and Small Gas Molecules Using Ion Trap Mass Spectrometer.

- ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H).

- MDPI.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Wikipedia. Stille reaction.

- AWS.

- Chem 115 Myers. The Stille Reaction.

- Chemistry LibreTexts. Stille Coupling.

- PMC - NIH. Stille coupling via C–N bond cleavage.

- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- NIH.

- American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C.

- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - P

- Google Patents. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

- Google Patents.

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. rsc.org [rsc.org]

- 12. 2,2'-Bipyridine [webbook.nist.gov]

- 13. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gas Phase Ion/Molecule Reactions Between Monocationic Metal-Bipyridyl (Metal = Cu, Ag, Au) Complexes and Small Gas Molecules Using Ion Trap Mass Spectrometer - ProQuest [proquest.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. chimia.ch [chimia.ch]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Biological activity of 6-(Pyridin-3-yl)pyridin-3-amine derivatives

An In-depth Technical Guide to the Biological Activity of 6-(Pyridin-3-yl)pyridin-3-amine Derivatives

Abstract

The 6-(pyridin-3-yl)pyridin-3-amine, or 2,3'-bipyridinylamine, scaffold represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have positioned it as a versatile core for developing targeted therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, with a primary focus on their well-established anticancer properties mediated through kinase inhibition. Additionally, this document explores their emerging roles in neuroprotection and anti-inflammatory applications. We will delve into the mechanisms of action, analyze structure-activity relationships (SAR), and present key efficacy data. To ensure practical application for researchers and drug development professionals, this guide includes detailed, step-by-step protocols for representative synthetic and biological evaluation procedures.

The 6-(Pyridin-3-yl)pyridin-3-amine Scaffold: A Foundation for Drug Discovery

Chemical Structure and Properties

The core structure consists of two pyridine rings linked by a C-C bond between position 6 of one ring and position 3 of the other, with an amine group at the 3-position of the first ring. This arrangement creates a conformationally flexible yet sterically defined scaffold. The nitrogen atoms within the pyridine rings act as hydrogen bond acceptors, while the exocyclic amine group serves as a crucial hydrogen bond donor, making the scaffold ideal for interacting with the hinge regions of protein kinases.

Significance in Medicinal Chemistry

Pyridine-based structures are ubiquitous in FDA-approved drugs, valued for their metabolic stability and ability to improve the pharmacokinetic properties of a molecule.[1] The 6-(pyridin-3-yl)pyridin-3-amine framework is a key pharmacophore found in numerous potent and selective enzyme inhibitors.[2] Its derivatives have been extensively explored for their ability to target a wide range of diseases, from cancer to neurodegenerative and inflammatory disorders.[2][3]

Synthetic Strategies for Derivatization

The generation of diverse chemical libraries around the 6-(pyridin-3-yl)pyridin-3-amine core is essential for exploring its therapeutic potential. The primary strategies involve transition-metal-catalyzed cross-coupling reactions to construct the central bipyridyl system, followed by modification of the amine group.

Core Scaffold Synthesis

A robust and widely adopted method for creating the C-C bond between the two pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2] This typically involves reacting a halogenated pyridine, such as 6-chloropyridin-3-amine, with a pyridine boronic acid derivative in the presence of a palladium catalyst and a base.[2] This approach is highly versatile and tolerant of a wide array of functional groups.

General Synthetic Workflow

Caption: General workflow for synthesizing a library of 6-(pyridin-3-yl)pyridin-3-amine derivatives.

Anticancer Activity: A Primary Therapeutic Target

The most extensively documented biological activity of 6-(pyridin-3-yl)pyridin-3-amine derivatives is their potent anticancer effect, which is primarily driven by the inhibition of key protein kinases involved in tumor growth and survival.[3]

Mechanism of Action: Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for supplying nutrients to growing tumors.[4] Several pyridine-urea derivatives incorporating the 6-(pyridin-3-yl)pyridin-3-amine scaffold have been identified as potent inhibitors of VEGFR-2.[3][4] By binding to the ATP-binding site of the kinase, these compounds block its phosphorylation, thereby disrupting downstream signaling pathways and inhibiting angiogenesis.[3]

The versatility of this scaffold allows it to be adapted to target other kinases implicated in cancer. For instance, derivatives have been developed as inhibitors of the FLT3-ITD and BCR-ABL pathways, which are crucial drivers in certain forms of acute myeloid leukemia (AML).[5]

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-(pyridin-3-yl)pyridin-3-amine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Potency

SAR studies reveal that the antiproliferative activity of these derivatives is highly dependent on the nature and position of substituents.

-

Enhancing Groups : The presence of hydrogen-bonding groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amine (-NH2) can enhance antiproliferative activity against various cancer cell lines.[6]

-

Detrimental Groups : Conversely, the introduction of bulky groups or certain halogens can sometimes lead to a decrease in activity.[6]

-

Urea Moiety : For VEGFR-2 inhibitors, a urea linkage at the 3-amino position is often critical for potent activity, allowing for key interactions within the enzyme's active site.[4]

In Vitro Efficacy Data

The following table summarizes the cytotoxic activity of representative derivatives against common cancer cell lines.

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |

| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 | [4] |

| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 | [4] |

| IIB | Pyrimidinyl-Amide | A549 (Lung) | 0.229 | [7] |

| Doxorubicin | Standard Drug | MCF-7 (Breast) | 1.93 | [4] |

| Imatinib | Standard Drug | A549 (Lung) | 2.479 | [7] |

Neuroprotective and CNS-Modulating Activities

Beyond oncology, derivatives of the 6-aminopyridine scaffold are showing significant promise in the field of neuroscience, particularly for treating neurodegenerative disorders like Alzheimer's disease.[8]

Targeting Kinases in Neurodegeneration (GSK-3β/CK-1δ)

Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. A series of 6-amino pyridine derivatives were developed as potent dual inhibitors of both GSK-3β and CK-1δ.[8] One lead compound, 8d , showed strong inhibitory activity with IC₅₀ values of 0.77 µM for GSK-3β and 0.57 µM for CK-1δ, and was able to reduce tau aggregates in neuroblastoma cell lines.[8]

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The α7 nicotinic acetylcholine receptor (α7 nAChR) is crucial for cognitive processes and is a target for mitigating the neurotoxic effects of β-amyloid (Aβ) peptides in Alzheimer's.[9][10] A derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a selective positive allosteric modulator (PAM) of the α7 nAChR.[9][11] As a PAM, it enhances the receptor's activity without directly competing with the natural ligand, acetylcholine.[10][11] Studies showed that at a concentration of just 1 nM, EQ-04 significantly protected neuronal cells from Aβ-induced toxicity and inhibited Aβ aggregation.[9]

Other Reported Biological Activities

Anti-inflammatory Properties

Dysregulation of inflammatory pathways is linked to numerous diseases. Some pyridine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating the NLRP3 inflammasome.[2][12][13] This suggests a role for these compounds as therapeutic agents for inflammatory conditions.

Antimicrobial Activity

Certain 6-chloro-pyridin-2-yl-amine and 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and screened for antimicrobial properties.[14][15] They have shown activity against various pathogenic bacterial strains, including Bacillus subtilis and Staphylococcus aureus, as well as some fungal species.[14][15]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and biological evaluation of these derivatives.

Protocol: Synthesis of the 6-(Pyridin-3-yl)pyridin-3-amine Core via Suzuki Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with pyridin-3-ylboronic acid.[2]

-

Reagent Preparation : In a nitrogen-flushed flask, combine 6-chloropyridin-3-amine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and a base such as sodium carbonate (2.0 eq).

-

Reaction : Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir for 6-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

-

Validation : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of synthesized compounds against a cancer cell line like MCF-7.[4]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Standard experimental workflow for an MTT cell viability assay.

Conclusion and Future Outlook

The 6-(pyridin-3-yl)pyridin-3-amine scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a cornerstone for the development of targeted therapies. Their success as anticancer agents, particularly as kinase inhibitors, is well-documented and continues to be a fertile area of research.[3] Furthermore, their emerging potential in treating neurodegenerative and inflammatory diseases highlights the scaffold's versatility.[8][12]

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability. The use of computational modeling and rational drug design will be crucial for developing derivatives with higher potency and greater selectivity, thereby minimizing off-target effects. Exploring novel therapeutic areas and developing innovative drug delivery systems will further solidify the position of these compounds as next-generation therapeutic agents.

References

-

El-Damasy, A. K., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

-

Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123778. [Link]

-

Rojas-Llanes, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8346. [Link]

-

ResearchGate. (n.d.). Structure activity relationship. [Scientific Diagram]. ResearchGate. [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

-

Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. [Link]

-

ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]

-

IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 14(3). [Link]

-

Gelin, M., et al. (1998). Synthesis and Anti-Inflammatory Activity of Polyazaheterocyclic Derivatives of 6-amino-2,4-lutidine and Their Precursors. European Journal of Medicinal Chemistry, 33(10), 823-832. [Link]

-

Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29191-29219. [Link]

-

Wang, S., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]

-

ResearchGate. (n.d.). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate. [Link]

-

Hindawi. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Hindawi. [Link]

-

PubMed. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

PubMed. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]

-

IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2). [Link]

-

Islam, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]

-

RACO. (n.d.). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). RACO. [Link]

-

Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

-

ResearchGate. (2025). (PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3- yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Physicochemical Profiling

An In-depth Technical Guide on the Solubility and Stability of 6-(Pyridin-3-yl)pyridin-3-amine